An In-depth Technical Guide to the Chemical Properties and Reactions of 2-Methylcyclobutan-1-ol
An In-depth Technical Guide to the Chemical Properties and Reactions of 2-Methylcyclobutan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methylcyclobutan-1-ol, a substituted cyclobutanol, presents a fascinating case study in stereochemistry and reactivity, making it a molecule of significant interest in organic synthesis and medicinal chemistry. The inherent ring strain of the cyclobutane ring, combined with the stereogenic centers created by the methyl and hydroxyl substituents, imparts unique chemical properties and reactivity patterns. This guide provides a comprehensive overview of the chemical properties, stereoisomerism, synthesis, and key reactions of 2-methylcyclobutan-1-ol, offering valuable insights for its application in research and drug development.
Molecular Structure and Stereoisomerism
2-Methylcyclobutan-1-ol possesses two stereogenic centers, leading to the existence of two diastereomeric pairs of enantiomers: cis and trans. The relative orientation of the methyl and hydroxyl groups on the cyclobutane ring defines these isomers, significantly influencing their physical and chemical properties.
Caption: Stereoisomers of 2-Methylcyclobutan-1-ol.
Physical and Chemical Properties
The physical and chemical properties of 2-Methylcyclobutan-1-ol are summarized in the table below. These properties are influenced by the stereochemistry of the molecule.
| Property | Value | Source |
| Molecular Formula | C5H10O | [1][2] |
| Molecular Weight | 86.13 g/mol | [1][2] |
| CAS Number | 1594-22-5 (unspecified stereochemistry) | [1] |
| CAS Number (trans-(1R,2R)) | 21024-61-3 | [2] |
| XlogP | 0.9 | [1] |
Synthesis of 2-Methylcyclobutan-1-ol Stereoisomers
The primary route for the synthesis of 2-Methylcyclobutan-1-ol is the reduction of the corresponding ketone, 2-methylcyclobutan-1-one. The stereochemical outcome of this reduction is highly dependent on the choice of reducing agent and reaction conditions, allowing for the selective synthesis of either the cis or trans isomer.
Diastereoselective Reduction of 2-Methylcyclobutan-1-one
The steric hindrance imposed by the methyl group on the α-carbon of 2-methylcyclobutan-1-one governs the diastereoselectivity of its reduction.
-
Synthesis of cis-2-Methylcyclobutan-1-ol: Hydride reagents, such as sodium borohydride (NaBH4), tend to attack the carbonyl group from the less sterically hindered face, which is opposite to the methyl group. This approach leads to the preferential formation of the cis isomer, where the hydroxyl group and the methyl group are on the same side of the cyclobutane ring.
-
Synthesis of trans-2-Methylcyclobutan-1-ol: To achieve the trans isomer, bulkier reducing agents or specific catalytic hydrogenation conditions can be employed to favor attack from the same side as the methyl group, although this is often the minor product in simple hydride reductions.
Caption: Diastereoselective reduction of 2-methylcyclobutan-1-one.
Experimental Protocol: Synthesis of cis-2-Methylcyclobutan-1-ol
This protocol describes the reduction of 2-methylcyclobutan-1-one to predominantly yield the cis isomer.
Materials:
-
2-Methylcyclobutan-1-one
-
Methanol (MeOH)
-
Sodium borohydride (NaBH4)
-
Deionized water
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 2-methylcyclobutan-1-one (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.
-
After the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by slowly adding deionized water.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel to yield pure cis-2-methylcyclobutan-1-ol.
Spectroscopic Characterization
While complete spectral data for each isomer of 2-methylcyclobutan-1-ol is not widely published, data from related compounds such as 2-methylcyclopentanol and 2-methylcyclohexanol can provide valuable insights for characterization. The key distinguishing features in the NMR spectra will be the chemical shifts and coupling constants of the protons on the carbons bearing the methyl and hydroxyl groups.
Expected Spectroscopic Features:
-
¹H NMR: The spectrum will show characteristic signals for the methyl group (doublet), the proton on the carbon bearing the hydroxyl group (multiplet), and the cyclobutane ring protons (multiplets). The coupling constants between the protons on C1 and C2 will be indicative of the cis or trans stereochemistry.
-
¹³C NMR: The spectrum will display five distinct signals corresponding to the five carbon atoms in the molecule. The chemical shifts of the carbons bearing the hydroxyl and methyl groups will be particularly informative.
-
FTIR: The spectrum will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol, and C-H stretching vibrations for the alkyl groups around 2850-3000 cm⁻¹.
Key Reactions of 2-Methylcyclobutan-1-ol
The reactivity of 2-Methylcyclobutan-1-ol is primarily dictated by the hydroxyl group and the strained cyclobutane ring.
Oxidation to 2-Methylcyclobutan-1-one
The secondary alcohol functionality of 2-Methylcyclobutan-1-ol can be oxidized to the corresponding ketone, 2-methylcyclobutan-1-one, using various oxidizing agents. The Swern oxidation is a mild and efficient method for this transformation, avoiding the use of heavy metals.[3][4][5][6]
Caption: Swern oxidation of 2-methylcyclobutan-1-ol.
Experimental Protocol: Swern Oxidation
Materials:
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Dichloromethane (CH2Cl2), anhydrous
-
2-Methylcyclobutan-1-ol
-
Triethylamine (Et3N)
-
Dry ice/acetone bath
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a solution of oxalyl chloride (1.1 eq) in anhydrous dichloromethane at -78 °C (dry ice/acetone bath) under an inert atmosphere, add a solution of DMSO (2.2 eq) in anhydrous dichloromethane dropwise.
-
Stir the mixture for 15 minutes at -78 °C.
-
Add a solution of 2-methylcyclobutan-1-ol (1.0 eq) in anhydrous dichloromethane dropwise.
-
Stir the reaction mixture for 30 minutes at -78 °C.
-
Add triethylamine (5.0 eq) dropwise and stir for another 30 minutes at -78 °C.
-
Allow the reaction to warm to room temperature.
-
Quench the reaction with water and extract the product with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting 2-methylcyclobutan-1-one by column chromatography.
Esterification
2-Methylcyclobutan-1-ol undergoes esterification with carboxylic acids in the presence of an acid catalyst, a reaction known as the Fischer esterification. This is an equilibrium process, and the reaction is typically driven to completion by removing water or using an excess of one of the reactants.
Mechanism of Fischer Esterification:
-
Protonation of the carboxylic acid: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.
-
Nucleophilic attack: The alcohol (2-methylcyclobutan-1-ol) acts as a nucleophile and attacks the protonated carbonyl carbon, forming a tetrahedral intermediate.
-
Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
-
Elimination of water: The protonated hydroxyl group leaves as a water molecule, and the carbonyl group is reformed.
-
Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.
Ring-Opening Reactions
The strained four-membered ring of cyclobutanol derivatives can undergo ring-opening reactions under certain conditions, particularly with acid catalysis. These reactions can lead to the formation of five-membered rings or acyclic products through carbocation rearrangements. The specific products formed will depend on the reaction conditions and the substitution pattern of the cyclobutane ring. While specific literature on the ring-opening of 2-methylcyclobutan-1-ol is sparse, the general principles of carbocation rearrangements in strained ring systems apply.[7][8][9]
Applications in Drug Development and Research
The rigid, three-dimensional scaffold of the cyclobutane ring makes it an attractive structural motif in medicinal chemistry. The incorporation of cyclobutane moieties can enhance metabolic stability, improve binding affinity, and provide novel intellectual property. The stereoisomers of 2-methylcyclobutan-1-ol serve as valuable chiral building blocks for the synthesis of more complex molecules with defined stereochemistry, which is crucial for biological activity.
Conclusion
2-Methylcyclobutan-1-ol is a versatile molecule with rich stereochemistry and reactivity. A thorough understanding of its properties, synthesis, and reactions is essential for its effective utilization in organic synthesis and drug discovery. The ability to selectively synthesize its cis and trans isomers provides access to a range of chiral synthons for the construction of complex molecular architectures. Further exploration of its unique reactivity, particularly in ring-opening and rearrangement reactions, holds promise for the development of novel synthetic methodologies.
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